

Application Note: High-Sensitivity Quantification of Fenchlorazole-ethyl using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fenchlorazole**

Cat. No.: **B171862**

[Get Quote](#)

Abstract

This document provides a comprehensive guide for the quantitative analysis of **Fenchlorazole-ethyl** in complex matrices. **Fenchlorazole-ethyl** is a triazole chemical primarily used as a herbicide safener, making its accurate detection essential for environmental monitoring, food safety, and regulatory compliance. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, including sample preparation using the QuEChERS methodology, instrument parameters, and method validation in accordance with international guidelines. The protocols are designed for researchers and analytical scientists requiring a reliable, sensitive, and specific assay for **Fenchlorazole-ethyl** quantification.

Introduction and Analyte Overview

Fenchlorazole-ethyl (CAS No. 103112-35-2) is a chemical compound belonging to the dichlorobenzene and triazole families.^[1] It functions as a herbicide safener, a substance used in combination with a herbicide to protect the desired crop from injury without diminishing the herbicide's efficacy against target weeds. Given its application in agriculture, trace amounts of **Fenchlorazole-ethyl** may persist in soil, water, and food commodities. Therefore, validated and highly sensitive analytical methods are critical for ensuring adherence to Maximum Residue Limits (MRLs) set by regulatory bodies like the U.S. Environmental Protection Agency (EPA).^[2] ^[3]^[4]

This guide focuses on an LC-MS/MS-based approach, which has become the gold standard for pesticide residue analysis due to its superior sensitivity, selectivity, and speed.[\[5\]](#)

Chemical Properties of Fenchlorazole-ethyl

Understanding the physicochemical properties of **Fenchlorazole-ethyl** is fundamental to developing an effective analytical method, particularly for optimizing sample extraction and chromatographic separation.

Property	Value	Source
CAS Number	103112-35-2	PubChem [6]
Molecular Formula	C ₁₂ H ₈ Cl ₅ N ₃ O ₂	LGC Standards [7]
Molecular Weight	403.48 g/mol	PubChem [6]
Appearance	White to off-white crystalline solid	CymitQuimica [8]
Solubility	Sparingly soluble in water	Guidechem [9]
IUPAC Name	ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate	LGC Standards [7]

Analytical Standard Preparation

The foundation of any quantitative analysis is the accuracy of the calibration standards. It is imperative to use a certified reference material (CRM) from an accredited supplier to ensure traceability and reliability.

Sourcing Reference Material

Certified neat standards of **Fenchlorazole-ethyl** are available from reputable suppliers such as LGC Standards and Sigma-Aldrich (PESTANAL®), often produced under ISO 17034 accreditation.[\[10\]](#)[\[11\]](#)

Preparation of Stock and Working Solutions

Causality: The use of a high-purity solvent like acetonitrile is crucial because it is compatible with the LC mobile phase and effectively solubilizes the nonpolar **Fenchlorazole**-ethyl analyte. Serial dilution is a standard laboratory practice to minimize error when preparing low-concentration working standards from a high-concentration stock.

- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of **Fenchlorazole**-ethyl neat standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with HPLC-grade acetonitrile. Store in an amber vial at -20°C.
- Intermediate Stock Solution (e.g., 10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
- Working Calibration Standards (e.g., 0.1 to 50 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the intermediate stock solution in the initial mobile phase composition or a matrix-matched blank extract. This practice of using matrix-matched standards is critical to compensate for potential signal suppression or enhancement caused by co-eluting matrix components.[12][13]

Sample Preparation: QuEChERS Protocol

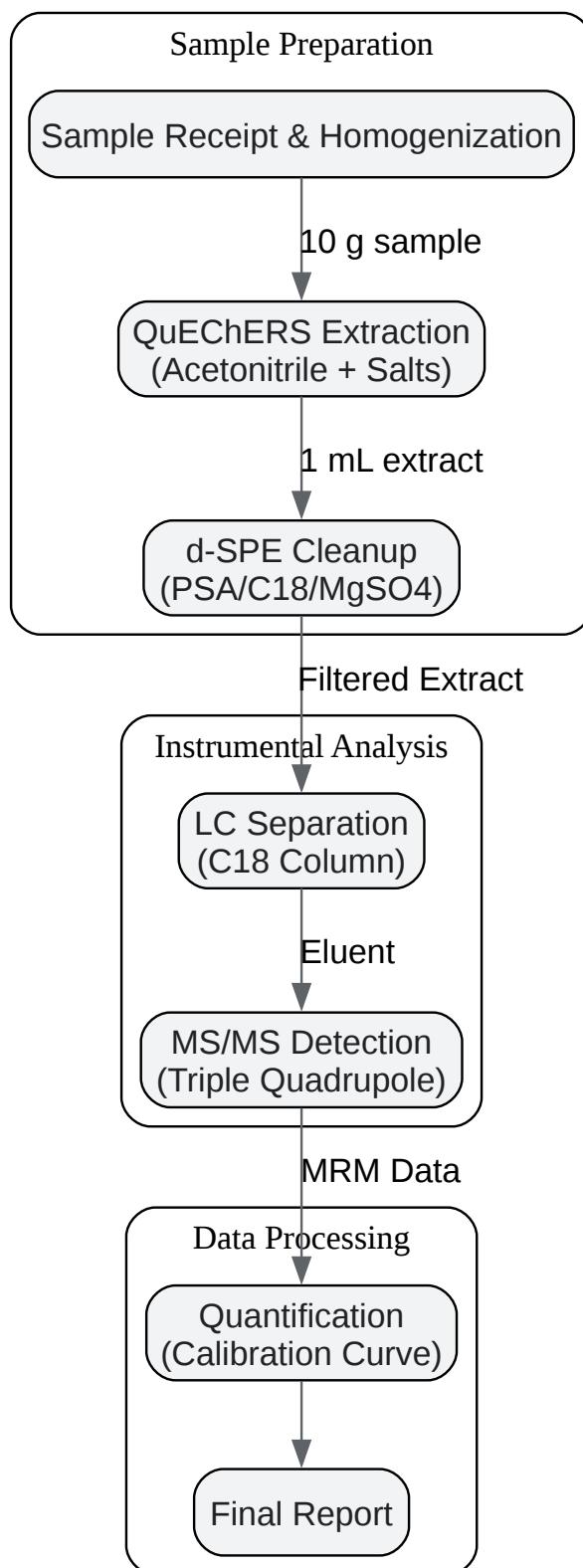
For complex matrices such as fruits, vegetables, or soil, an efficient extraction and cleanup procedure is required to isolate the analyte and remove interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated technique for pesticide residue analysis.[14]

Extraction

Rationale: The sample is first homogenized to ensure a representative portion is analyzed. Acetonitrile is used as the extraction solvent due to its ability to effectively extract a wide range of pesticides and its partial miscibility with water, which is exploited in the subsequent partitioning step.[15] The addition of salts (MgSO₄ for water absorption and NaCl to induce phase separation) forces the partitioning of acetonitrile from the aqueous layer, concentrating the pesticides in the organic phase.

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

- Add the appropriate QuEChERS extraction salt packet (e.g., 4 g anhydrous MgSO₄, 1 g NaCl).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 g for 5 minutes. The upper layer is the acetonitrile extract containing **Fenchlorazole-ethyl**.


Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Rationale: The d-SPE step removes specific interferences from the extract. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and some pigments. C18 is included to remove nonpolar interferences like lipids. Anhydrous MgSO₄ is used to remove any remaining water.

- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE centrifuge tube containing PSA, C18, and anhydrous MgSO₄.
- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 g) for 2 minutes.
- The resulting supernatant is the final, cleaned extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for **Fenchlorazole-ethyl** quantification.

LC-MS/MS Instrumental Analysis

The cleaned extract is analyzed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions

Rationale: A C18 reversed-phase column is chosen for its excellent retention of moderately nonpolar compounds like **Fenchlorazole**-ethyl. A gradient elution is employed to effectively separate the analyte from matrix components and ensure a sharp peak shape. The addition of a modifier like formic acid to the aqueous mobile phase aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode.

Parameter	Recommended Condition
Column	C18, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.3 mL/min
Gradient	5% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Injection Volume	5 μ L
Column Temp.	40°C

Tandem Mass Spectrometry (MS/MS) Conditions

Rationale: Electrospray Ionization (ESI) in positive mode is typically effective for triazole compounds. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two transitions are monitored: a "quantifier" ion for concentration measurement and a "qualifier" ion for identity confirmation. The ratio of these two ions must remain constant across standards and samples.

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C
MRM Transitions	To be optimized empirically. Example: Precursor Ion [M+H] ⁺ : m/z 402.9 Quantifier Product Ion: m/z XXX.X (Collision Energy: Y eV) Qualifier Product Ion: m/z ZZZ.Z (Collision Energy: W eV)

Note: The exact m/z values for product ions and optimal collision energies should be determined by infusing a standard solution of **Fenchlorazole**-ethyl into the mass spectrometer.

Method Validation

A single-laboratory validation must be performed to ensure the method is fit for purpose.[\[16\]](#) The following parameters should be assessed according to guidelines such as the EU's SANTE/11312/2021 document.[\[17\]](#)

Parameter	Acceptance Criteria	Purpose
Linearity	$R^2 \geq 0.99$	Demonstrates a proportional response of the instrument to analyte concentration.
Accuracy (Recovery)	70-120%	Measures the agreement between the measured value and the true value, assessed by spiking blank matrix at different levels.
Precision (RSD)	$\leq 20\%$	Measures the closeness of repeated measurements (repeatability and intermediate precision).
Specificity	No significant interfering peaks at the analyte retention time in blank samples.	Ensures the signal is from the analyte of interest and not from matrix components.
Limit of Quantification (LOQ)	Lowest concentration validated with acceptable accuracy and precision (e.g., $S/N \geq 10$).	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Matrix Effect	80-120%	Assesses the suppression or enhancement of the analyte signal due to the sample matrix.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of **Fenchlorazole-ethyl**. The combination of a QuEChERS sample preparation workflow with modern triple quadrupole mass spectrometry allows for reliable detection at levels relevant to regulatory MRLs. Proper method validation is essential to ensure the

generation of high-quality, defensible data for research, safety assessment, and compliance purposes.

References

- Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. *Food Analytical Methods*, 14(9), 1919–1926. [\[Link\]](#)
- Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [\[Link\]](#)
- OUCI. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [\[Link\]](#)
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **Fenchlorazole**-ethyl. PubChem Compound Database. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration (FDA). (n.d.). Analytical Methods (methods used to detect and measure each analyte). Retrieved from [\[Link\]](#)
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [\[Link\]](#)
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [\[Link\]](#)
- Shimadzu. (n.d.). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Retrieved from [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods. Retrieved from [\[Link\]](#)
- Global Substance Registration System. (n.d.). **FENCHLORAZOLE-ETHYL**. Retrieved from [\[Link\]](#)

- European Union Reference Laboratory for Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved from [\[Link\]](#)
- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [\[Link\]](#)
- Taylor & Francis Group. (2002). Best practices in establishing detection and quantification limits for pesticide residues in foods. Retrieved from [\[Link\]](#)
- Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [\[Link\]](#)
- Trace One. (2025). US FDA & USDA Food Regulation Updates. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. Retrieved from [\[Link\]](#)
- European Commission. (2007). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed (SANCO/3131/2007). Retrieved from [\[Link\]](#)
- Food and Agriculture Organization of the United Nations. (2019). Code of Federal Regulations. Retrieved from [\[Link\]](#)
- University of Hertfordshire. (2025). **Fenchlorazole**-ethyl (Ref: HOE 070542). Retrieved from [\[Link\]](#)
- Bergeson & Campbell, P.C. (2025). FDA Food Chemical Regulation: Understanding Pesticide Action Levels. Retrieved from [\[Link\]](#)
- GovInfo. (2009). Federal Register/Vol. 74, No. 242/Friday, December 18, 2009/Rules and Regulations. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. traceone.com [traceone.com]
- 3. faolex.fao.org [faolex.fao.org]
- 4. govinfo.gov [govinfo.gov]
- 5. agilent.com [agilent.com]
- 6. Fenchlorazole-ethyl | C12H8Cl5N3O2 | CID 3033865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenchlorazol-ethyl | CAS 103112-35-2 | LGC Standards [lgcstandards.com]
- 8. CAS 103112-35-2: Fenchlorazole-ethyl | CymitQuimica [cymitquimica.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Fenchlorazol-ethyl | CAS 103112-35-2 | LGC Standards [lgcstandards.com]
- 11. Fenchlorazol-ethyl | CAS 103112-35-2 | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Online Course Validation of Chemical Methods for Residue Analysis | WUR [wur.nl]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- To cite this document: BenchChem. [Application Note: High-Sensitivity Quantification of Fenchlorazole-ethyl using LC-MS/MS]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171862#analytical-standards-for-fenchlorazole-ethyl-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com